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1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea
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Overview
Description
1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea is an organic compound with the molecular formula C14H19N3O4 and a molecular weight of 293.31836 g/mol . This compound is characterized by the presence of a cyclohexyl group, a methoxy group, and a nitrophenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-methoxy-2-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexyl and methoxy groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-methyl-3-nitrophenyl)urea: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and reactivity.
1-Cyclohexyl-3-(4-nitrophenyl)urea: Lacks the methoxy group, resulting in different chemical behavior.
1-Cyclohexyl-3-(3-nitrophenyl)urea: The position of the nitro group is different, leading to variations in reactivity and applications.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-11-7-8-12(13(9-11)17(19)20)16-14(18)15-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJYTQFUNRCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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